2-hydrazino-6-isopropylpyrimidin-4(3H)-one
Overview
Description
2-Hydrazino-6-isopropylpyrimidin-4(3H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with hydrazino and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-6-isopropylpyrimidin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis often begins with 6-isopropylpyrimidin-4(3H)-one.
Hydrazination: The key step involves the introduction of the hydrazino group. This can be achieved by reacting the starting material with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.
Purification: The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6-isopropylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amino-substituted pyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Hydrazino-6-isopropylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-hydrazino-6-isopropylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyrimidine: Lacks the isopropyl group, making it less hydrophobic.
6-Isopropylpyrimidin-4(3H)-one: Lacks the hydrazino group, reducing its reactivity in certain chemical reactions.
Uniqueness
2-Hydrazino-6-isopropylpyrimidin-4(3H)-one is unique due to the presence of both the hydrazino and isopropyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
Properties
IUPAC Name |
2-hydrazinyl-4-propan-2-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)5-3-6(12)10-7(9-5)11-8/h3-4H,8H2,1-2H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZOHWHNPCHKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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